methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate
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Overview
Description
Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyanoacetohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives such as pyridazinone and its various substituted forms . These compounds share the pyridazine core structure but differ in their functional groups and substituents.
Uniqueness
Methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyano and ester groups, along with the phenyl ring, make it a versatile compound for various applications.
Conclusion
This compound is a valuable compound in the field of chemistry and beyond. Its unique structure and reactivity make it a subject of interest for researchers exploring new synthetic methods, chemical reactions, and applications in medicine and industry.
Properties
Molecular Formula |
C13H9N3O3 |
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Molecular Weight |
255.23 g/mol |
IUPAC Name |
methyl 5-cyano-6-oxo-3-phenyl-1H-pyridazine-4-carboxylate |
InChI |
InChI=1S/C13H9N3O3/c1-19-13(18)10-9(7-14)12(17)16-15-11(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,16,17) |
InChI Key |
AQCIWIXQMGPOQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NN=C1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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